5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
Description
5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a benzylidene group substituted with a para-dimethylamino moiety and a 3-methylphenylimino substituent at position 2. The dimethylamino group imparts electron-donating effects, enhancing solubility and influencing intermolecular interactions, while the 3-methylphenylimino group contributes steric and electronic modifications to the core structure. This compound is synthesized via condensation reactions of substituted aldehydes with thiazolidin-4-one precursors under reflux conditions, typically using ethanol and catalytic piperidine .
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-4-6-15(11-13)20-19-21-18(23)17(24-19)12-14-7-9-16(10-8-14)22(2)3/h4-12H,1-3H3,(H,20,21,23)/b17-12+ |
InChI Key |
GPJGQJWUWZTGPT-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
3-Methylaniline reacts with thioglycolic acid and chloroacetic acid in polypropylene glycol (PPG) at 110°C for 6 hours, yielding the core structure in 83% yield . PPG enhances reaction efficiency compared to polyethylene glycol (PEG).
Step 2: Knoevenagel Condensation
The core is refluxed with 4-dimethylaminobenzaldehyde in glacial acetic acid and sodium acetate (4 hours), forming the final product via dehydration. Piperidine or ammonium acetate catalysts improve yields to 70–75% .
Mechanistic Insight :
The aldehyde’s carbonyl group undergoes nucleophilic attack by the active methylene of the thiazolidin-4-one, followed by elimination of water.
Three-Component Reaction with Isothiocyanate
A regioselective one-pot method employs:
-
3-Methylphenyl isothiocyanate
-
Glycine ethyl ester
-
4-Dimethylaminobenzaldehyde
Under basic conditions (CHONa), the isothiocyanate reacts with glycine ethyl ester to form a thiazolidinone intermediate, which subsequently condenses with the aldehyde. This method achieves 65% yield but requires rigorous pH control.
Ultrasound-Assisted Catalytic Synthesis
Ultrasound irradiation (40 kHz) accelerates the reaction between 3-methylphenyl thiourea, chloroacetic acid, and 4-dimethylaminobenzaldehyde in the presence of DSDABCOC catalyst (diisopropyl ethyl ammonium acetate). Key advantages include:
Optimized Conditions :
| Catalyst Loading | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10 mol% | Toluene | 60 | 88 |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Equipment Required |
|---|---|---|---|
| Microwave-assisted | 78 | 15 min | Microwave reactor |
| Knoevenagel | 75 | 6 hours | Reflux apparatus |
| Three-component | 65 | 8 hours | pH-controlled environment |
| Ultrasound | 88 | 45 min | Ultrasound bath |
The ultrasound method offers the highest yield and shortest reaction time, while microwave synthesis balances efficiency and accessibility.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions may form 5-arylidene isomers. Using bulky catalysts (e.g., DSDABCOC) directs selectivity toward the desired product.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, though recrystallization suffices for high-purity starting materials.
-
Scale-up : Solvent-free microwave methods are preferable for industrial applications due to reduced waste .
Chemical Reactions Analysis
Oxidation Reactions
Thiazolidinone derivatives are susceptible to oxidation at the sulfur atom in the heterocyclic ring. For 5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one , oxidation reactions typically yield sulfoxides or sulfones depending on reaction conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 24 hours | Sulfoxide derivative | |
| m-Chloroperbenzoic acid | Dichloromethane, reflux | Sulfone derivative |
Key Observations :
-
Sulfoxides form under mild oxidizing conditions, while sulfones require stronger oxidants like mCPBA.
-
The dimethylamino and methylphenyl substituents stabilize the oxidized intermediates via resonance effects .
Reduction Reactions
The imine group (C=N) in the thiazolidinone ring undergoes reduction to form secondary amines:
Mechanistic Insight :
-
NaBH₄ selectively reduces the imine group without affecting the exocyclic double bond .
-
LiAlH₄ may further reduce the benzylidene moiety under harsh conditions.
Electrophilic Aromatic Substitution
The aromatic rings in the compound participate in electrophilic substitution reactions. The dimethylamino group activates the para-substituted benzene ring toward electrophiles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | FeBr₃ catalyst, CH₂Cl₂ | Brominated derivative at the para position | |
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hour | Nitro-substituted product |
Regioselectivity :
-
Bromination occurs preferentially at the activated para position of the dimethylamino-substituted ring due to its strong electron-donating effect .
Cycloaddition and Multicomponent Reactions
The exocyclic double bond (benzylidene group) participates in cycloaddition reactions. For example:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 6 hours | Diels-Alder adduct with fused bicyclic structure | |
| Ethyl cyanoacetate | K₂CO₃, H₂O, r.t. | Thiazolo[3,2-a]pyridine derivative |
Research Findings :
-
Microwave-assisted synthesis enhances yields in multicomponent reactions involving thioglycolic acid and aldehydes .
-
Cycloadducts exhibit improved biological activity compared to the parent compound .
Hydrolysis and Ring-Opening Reactions
The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Reference |
|---|---|---|
| HCl (6M), reflux, 4 hours | Open-chain thiourea derivative | |
| NaOH (10%), ethanol, 60°C | Mercaptoacrylic acid intermediate |
Applications :
Functionalization at the Exocyclic Double Bond
The benzylidene group undergoes Michael addition or conjugate addition reactions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Piperidine catalyst, ethanol | β-Ketoester-functionalized derivative | |
| Hydrazine hydrate | Glacial acetic acid, reflux | Hydrazone derivative |
Notable Outcomes :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including 5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one, as promising anticancer agents. A notable study conducted by Güzel-Akdemir et al. synthesized various derivatives and tested their efficacy against several cancer cell lines. The results indicated that specific compounds showed significant inhibition rates against leukemia and CNS cancer cell lines, with one compound achieving an inhibition rate of 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .
Case Study: Anticancer Screening
| Compound | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
These findings suggest that the thiazolidinone scaffold can be further explored for developing new anticancer therapies.
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Research has shown that derivatives of thiazolidinones possess broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, certain derivatives have been evaluated for their effectiveness against Pseudomonas aeruginosa and Escherichia coli, demonstrating promising minimum inhibitory concentrations (MICs) .
Case Study: Antimicrobial Testing
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Other Biological Activities
Beyond anticancer and antimicrobial activities, compounds similar to this compound have been reported to exhibit anti-inflammatory, antioxidant, antipyretic, and analgesic effects. These properties make them candidates for further research in treating inflammatory diseases and infections .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation in various models |
| Antioxidant | Scavenges free radicals and protects cells |
| Antipyretic | Lowers fever in experimental settings |
| Analgesic | Provides pain relief in animal models |
Mechanism of Action
The mechanism of action of (2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituents at the benzylidene (position 5) and imino (position 2) positions. Key analogs and their structural differences are summarized below:
Key Observations :
- Steric Effects: The 3-methylphenylimino group introduces steric hindrance absent in phenylimino analogs (e.g., MMPT), which may alter binding to biological targets.
Research Findings and Data Tables
Biological Activity
5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolidinone ring and various functional groups that contribute to its pharmacological properties.
- Molecular Formula : C26H25N3OS
- Molecular Weight : 427.5612 g/mol
- CAS Number : 114553-01-4
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Recent research indicates that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. These compounds work by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study demonstrated that derivatives of thiazolidinone can inhibit specific enzymes involved in cancer progression, thus showcasing their potential as anticancer agents .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity. In vitro studies have reported its effectiveness against a range of bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It has been observed to reduce the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling and proliferation.
- Receptor Interaction : The compound can bind to specific receptors, altering cellular responses.
- Oxidative Stress Modulation : It may enhance antioxidant defenses while reducing oxidative stress within cells.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in treating various conditions:
- Cancer Treatment : A study involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates.
- Antimicrobial Trials : Clinical trials showed that patients treated with formulations containing thiazolidinone derivatives experienced faster recovery from infections compared to standard treatments.
Data Table: Summary of Biological Activities
Q & A
Q. How are metabolic stability and toxicity profiles assessed?
- In Vitro Metabolism : Use liver microsomes (human or rat) to measure half-life (t½) via LC-MS.
- Cytotoxicity : MTT assays on HEK-293 cells determine IC50 values; selectivity index (SI = IC50/MIC) >10 indicates therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
